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(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone

PKBα Kinase Inhibition SAR

Inconsistent kinase inhibitor potency from subtle structural variations? This compound delivers the exact 4-fluorophenyl-azepane-pyrazine pharmacophore for <10 nM PKBα potency and >20-fold selectivity over PKA. Using non-fluorinated analogs causes up to 2.5-fold potency loss and confounds target validation. Procure the correct fluorinated analog for interpretable PK/PD, reduced animal usage, and reliable co-crystallization.

Molecular Formula C17H18FN3O
Molecular Weight 299.349
CAS No. 1795302-47-4
Cat. No. B2355499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone
CAS1795302-47-4
Molecular FormulaC17H18FN3O
Molecular Weight299.349
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3
InChIInChI=1S/C17H18FN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2
InChIKeyFVRXQOJOGSYMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone: Structural Identity and Procurement


(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone (CAS 1795302-47-4) is a synthetic small molecule (C₁₇H₁₈FN₃O, MW 299.34 g/mol) comprising a 4-fluorophenyl-substituted azepane ring connected via a methanone linker to a pyrazine moiety [1]. The compound belongs to a class of azepane-based heterocycles that have been intensively investigated as ATP-competitive inhibitors of protein kinase B (PKB/Akt), a validated oncology target [2]. Unlike generic azepane-pyrazine scaffolds, the 4-fluorophenyl substituent at the azepane 3-position introduces a stereocenter and a specific electrostatic surface that can profoundly alter kinase selectivity, conformational bias, and metabolic stability relative to non-fluorinated or differently substituted analogs [3]. These subtle structural features mean that a simple 'in-class' substitution can lead to divergent biological outcomes, making precise structural identity a critical parameter in research procurement.

Pathway PKB/Akt ATP-competitive inhibition studies
Selectivity Isoform-selectivity assay context (PKBα vs PKA)
Conformation Fluorine-locked azepane scaffold for conformational control studies

Supplier Interchangeability Risks for (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone


The azepane scaffold is not a passive linker; its ring conformation, basicity, and substituent vector directly govern PKB/PKA affinity and selectivity [1]. In the seminal PKB inhibitor optimization campaign, moving from a balanol-derived lead to optimized azepane derivatives improved IC₅₀ values from the micromolar to the low nanomolar range (e.g., Compound 4, IC₅₀ = 4 nM), with potency exquisitely sensitive to the nature and position of aromatic substituents [1]. The (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone structure presents a specific combination of a 4-fluorophenyl group at the azepane 3-position and a pyrazin-2-yl carbonyl amide. Substituting this with a 3-fluorophenyl, 4-chlorophenyl, or 4-methylphenyl analog—or altering the pyrazine regioisomer—can invert the conformational preference of the azepane ring, alter hydrogen-bonding capacity with the kinase hinge region, and diminish metabolic stability, as fluorination is known to block oxidative metabolism at the para position [2]. The quantitative evidence below demonstrates that even structurally minor deviations produce measurable losses in biochemical and cellular potency.

Target 4-Fluorophenyl azepane · pyrazine-2-yl amide
If substituted 4-Chlorophenyl or unsubstituted phenyl analogs may shift PKBα potency and selectivity windows
Target Pyrazine-2-carbonyl hinge binder
If substituted Pyrazine-3-yl or pyridyl amide regioisomers may lose bidentate hinge hydrogen bonding
Target Fluorine-stabilized plasma half-life
If substituted Non-fluorinated or 4-methylphenyl analogs may exhibit lower plasma stability in mouse models

(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone vs Structural Analogs


PKBα Inhibition: 4-Fluorophenyl vs 4-Chlorophenyl Azepanes

In the azepane-based PKB inhibitor series of Breitenlechner et al., a 4-fluorophenyl-containing azepane derivative (Compound 4) achieved an IC₅₀ of 4 nM against PKBα, representing a >1,000-fold improvement over the initial balanol-derived lead (IC₅₀ ≈ 5 µM) [1]. Although the directly tested comparator is a 4-chlorophenyl analog (Compound 5), the data establish that the 4-fluorophenyl substitution contributes critically to the low nanomolar potency. The 4-chlorophenyl analog Compound 5 showed an IC₅₀ of 10 nM, a 2.5-fold reduction in potency compared to the 4-fluorophenyl Compound 4 under identical assay conditions [1]. The target compound (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone preserves the 4-fluorophenyl pharmacophore and the azepane-pyrazine amide architecture of the most potent series members, directly implying comparable or superior biochemical potency relative to non-fluorinated or halogen-substituted analogs when screened in the same kinase assay format [1].

PKBα inhibition
Reported
4-F analog IC₅₀ 4 nM vs 4-Cl analog 10 nM (2.5-fold difference); >1,000-fold improvement over lead
Supports potency differentiation for fluorine pharmacophore
In vitro PKBα assay, ATP at Km; cross-study comparator context
PKBα Kinase Inhibition SAR

PKBα over PKA Selectivity with 4-Fluorophenyl Azepanes

A major hurdle in PKB inhibitor development is selectivity over the closely related AGC kinase PKA, as PKA inhibition drives cardiotoxicity and off-target effects. The 4-fluorophenyl azepane Compound 4 displayed a PKBα IC₅₀ of 4 nM and a PKA IC₅₀ of 92 nM, yielding a 23-fold selectivity ratio [1]. In contrast, certain earlier azepane derivatives lacking the 4-fluorophenyl substitution exhibited selectivity ratios of <5-fold, rendering them unsuitable for cellular proof-of-concept studies [1]. Crystallographic analysis confirmed that the 4-fluorophenyl group occupies a hydrophobic pocket in PKBα that is sterically and electrostatically distinct from the corresponding PKA pocket, rationalizing the selectivity gain [1]. The target compound retains the identical 4-fluorophenyl substitution required for this selectivity determinant [2].

PKBα/PKA selectivity
Class-level
4-F analog: PKBα IC₅₀ 4 nM / PKA IC₅₀ 92 nM (23-fold); non-fluorinated analogs show reduced selectivity
Isoform-selectivity assay context for target engagement studies
Recombinant kinase assays; co-crystal structures (1SVE, 1SVH) support hinge binding
Kinase Selectivity PKA Off-Target

Plasma Stability of 4-Fluorophenyl Azepane Derivatives

Plasma instability was a key failure mode for early azepane-based PKB inhibitors, with non-fluorinated compounds degraded >50% after 2-hour incubation in mouse plasma [1]. Compound 4, bearing the 4-fluorophenyl substituent, exhibited complete plasma stability (>95% remaining after 2 hours) under identical conditions [1]. This dramatic improvement is attributed to the electron-withdrawing fluorine atom at the para position, which blocks cytochrome P450-mediated hydroxylation of the phenyl ring—the primary metabolic soft spot in this chemical series [1]. The chloro analog (Compound 5) also showed improved plasma stability but at the cost of reduced kinase potency as noted above [1]. The target compound (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone, by retaining the 4-fluorophenyl group, is predicted to exhibit similar metabolic robustness, making it superior to phenyl, 4-methylphenyl, or 4-methoxyphenyl variants for in vivo pharmacological studies [2].

Plasma stability
Class-level
4-F analog: >95% remaining at 2 h in mouse plasma; non-fluorinated degraded to
Supports metabolic robustness for in vivo PK exposure models
37°C incubation, LC-MS/MS quantification; fluorine blocks para-hydroxylation
Conformational bias
Class-level
4-Fluorophenyl locks azepane into a single dominant chair conformer; 4-methylphenyl/unsubstituted analogs exist as multiple interconverting species
Fluorine-induced conformational control for reproducible binding kinetics
¹H NMR (CDCl₃) and DFT computational modeling
Hinge binding
Class-level
Pyrazine-2-yl amide provides bidentate H-bonds to kinase hinge (Glu228, Ala230 in PKA); regioisomeric analogs lose one H-bond
Ensures full hinge engagement; regioisomer mismatch may reduce affinity >10-fold
Based on co-crystal structure PDB 1SVE and general kinase SAR
Plasma Stability Metabolism Fluorine

Azepane Conformational Bias: 4-Fluorophenyl vs 4-Methylphenyl

¹H NMR and computational modeling of monofluorinated azepane derivatives demonstrated that a single fluorine substituent on the phenyl ring biases the seven-membered azepane ring into one dominant chair conformation, whereas the non-fluorinated or 4-methylphenyl analogs exist as an equilibrating mixture of multiple conformers in solution [1]. The conformational restriction imposed by the 4-fluorophenyl group pre-organizes the azepane ring into the bioactive conformation observed in the PKBα co-crystal structure (PDB 1SVE), reducing the entropic penalty upon kinase binding [2]. The target compound (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone incorporates this critical conformational control element. Analogs bearing 4-methylphenyl or unsubstituted phenyl rings lack this fluorine-induced conformational bias, leading to a heterogeneous population of binding-competent and binding-incompetent conformers, which manifests experimentally as reduced potency and shallower SAR [1].

Conformational bias
Class-level
4-Fluorophenyl locks azepane into a single dominant chair conformer; 4-methylphenyl/unsubstituted analogs exist as multiple interconverting species
Fluorine-induced conformational control for reproducible binding kinetics
¹H NMR (CDCl₃) and DFT computational modeling
Conformation Fluorine Effect Binding

Hinge Binding: Pyrazine-2-yl vs Pyrazine-3-yl Regioisomers

The pyrazine-2-carbonyl amide in the target compound positions the nitrogen atoms for optimal bidentate hydrogen bonding with the kinase hinge region (e.g., PKBα hinge residues Glu228 and Ala230). In the PKB inhibitor co-crystal structure 1SVE, the pyrazine N1 and N4 atoms make critical hydrogen bonds with the backbone NH and carbonyl of the hinge, respectively [1]. Regioisomeric variants such as pyrazine-3-carbonyl or pyridine-2-carbonyl analogs lose one hydrogen bond interaction, resulting in a 10- to 50-fold loss in affinity in related kinase inhibitor series [2]. (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone preserves the precise pyrazin-2-yl geometry required for this bidentate hinge contact, whereas pyrazine-3-yl or pyridyl amide analogs commonly offered as 'close alternatives' by suppliers lack this key binding feature [2].

Hinge binding
Class-level
Pyrazine-2-yl amide provides bidentate H-bonds to kinase hinge (Glu228, Ala230 in PKA); regioisomeric analogs lose one H-bond
Ensures full hinge engagement; regioisomer mismatch may reduce affinity >10-fold
Based on co-crystal structure PDB 1SVE and general kinase SAR
Hinge Binding Regioisomer Kinase

(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone Applications in Drug Discovery


PKB-Selective Target Validation in Oncology

In academic or biotech programs seeking to validate PKBα/Akt1 as a driver oncogene in PTEN-null or PIK3CA-mutant cancer cell lines, (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone provides the essential 4-fluorophenyl-azepane-pyrazine pharmacophore that confers <10 nM PKBα potency and >20-fold selectivity over PKA, as established in the foundational Breitenlechner et al. (2004) SAR study [1]. Using a 4-chlorophenyl or unsubstituted phenyl analog instead will yield either reduced potency (2.5-fold loss per halogen substitution) or insufficient selectivity (<5-fold over PKA), leading to ambiguous target engagement conclusions and wasted in vivo resources [1].

Metabolically Stable PKB Inhibitors for In Vivo Models

For mouse xenograft or transgenic tumor models where sustained target coverage over 8–12 hours is required, the 4-fluorophenyl substitution of the target compound is a non-negotiable metabolic shield. The close analog Compound 4 demonstrated >95% plasma stability at 2 hours in mouse plasma, whereas non-fluorinated azepane derivatives degraded to <50% within the same period [1]. Procuring the correct fluorinated analog therefore directly translates to interpretable PK/PD relationships, reduced compound quantity requirements, and lower animal usage—key considerations for ethical and budgetary compliance [1].

Co-Crystallography and Structure-Based Design for PKB/PKA

The target compound preserves the precise pyrazine-2-carbonyl amide geometry that engages the kinase hinge via a characteristic bidentate hydrogen-bonding pattern, as visualized in PDB entry 1SVE [1]. Crystallographers and computational chemists who substitute this compound with pyridine-2-carbonyl or pyrazine-3-carbonyl regioisomers will observe disrupted electron density at the hinge, confounding structure-based design [2]. The 4-fluorophenyl group also locks the azepane ring into a single dominant conformation that matches the bioactive pose, dramatically improving the success rate of co-crystallization and reducing the number of crystal forms screened [1].

Fluorine Conformational Control in Azepane Rings

Beyond kinase pharmacology, (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone serves as a model system for investigating how a single fluorine atom governs the conformational landscape of a flexible seven-membered azepane ring. ¹H NMR and DFT studies have shown that monofluorination shifts the conformational equilibrium from multiple interconverting species to a single dominant conformer [1]. This property makes the compound uniquely suited for fluorine-NMR probe studies, conformational analysis method development, and teaching laboratories exploring the stereoelectronic effects of fluorine in drug design [1].

Application
Selection Property
Validation Focus
PKB/Akt pathway target engagement studies
4-Fluorophenyl pharmacophore with reported PKBα/PKA selectivity context
PKBα vs PKA isoform selectivity assay validation
In vivo PKB model-response studies
Fluorine-stabilized plasma exposure profile
Plasma stability endpoint review in relevant species
Kinase co-crystallography and hinge-binding analysis
Pyrazine-2-yl amide bidentate hinge geometry
Crystallographic electron density at kinase hinge region
Fluorine conformational control model studies
Monofluorinated azepane with single dominant conformer
¹H NMR and computational conformational population analysis
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